molecular formula C23H24N4O2 B323581 N,N'-bis(4-cyanophenyl)nonanediamide

N,N'-bis(4-cyanophenyl)nonanediamide

Cat. No.: B323581
M. Wt: 388.5 g/mol
InChI Key: BUZSLWACJAJXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(4-cyanophenyl)nonanediamide is a bis-amide compound characterized by a central nonanediamide backbone substituted with 4-cyanophenyl groups at both terminal nitrogen atoms. For instance, Adelmidrol (N,N'-bis(2-hydroxyethyl)nonanediamide), a related compound, shares the nonanediamide core but features hydroxyethyl groups instead of cyanophenyl substituents . The 4-cyanophenyl moiety is electron-withdrawing, which may enhance thermal stability and influence solubility compared to polar substituents like hydroxyl or amino groups.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

N,N//'-bis(4-cyanophenyl)nonanediamide

InChI

InChI=1S/C23H24N4O2/c24-16-18-8-12-20(13-9-18)26-22(28)6-4-2-1-3-5-7-23(29)27-21-14-10-19(17-25)11-15-21/h8-15H,1-7H2,(H,26,28)(H,27,29)

InChI Key

BUZSLWACJAJXRH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)NC(=O)CCCCCCCC(=O)NC2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)CCCCCCCC(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
N,N'-bis(4-cyanophenyl)nonanediamide 4-cyanophenyl Not reported Hypothesized: High thermal stability, low solubility in polar solvents Inferred
Adelmidrol 2-hydroxyethyl 274.36 Anti-inflammatory, antioxidant, veterinary use
N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) Chlorophenyl, trifluoromethyl ~550 (estimated) Lead compound in drug discovery for bioactivity
N,N'-bis[(4-chlorophenyl)methyl]propanediamide 4-chlorophenyl 379.25 Structural intermediate in organic synthesis
2,5-bis(4-cyanophenyl)furan 4-cyanophenyl, furan core 272.28 Antimicrobial intermediate (e.g., Furamidine)

Functional Group Impact on Properties

  • Electron-Withdrawing Groups (e.g., -CN): The 4-cyanophenyl group in this compound likely reduces solubility in aqueous media compared to hydroxyl or amino-substituted analogs like Adelmidrol. This group also enhances rigidity and thermal stability, as seen in 2,5-bis(4-cyanophenyl)furan, which is used in high-performance polymers .
  • Hydrophilic Groups (e.g., -OH) : Adelmidrol’s hydroxyethyl groups confer higher solubility in polar solvents (e.g., DMSO: 60 g/L) and enable anti-inflammatory activity by modulating lipid signaling pathways .

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